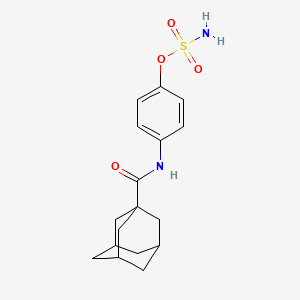
Pridinol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pridinol-d5 is a deuterium-labeled derivative of Pridinol, a centrally acting muscle relaxant. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly alter their pharmacokinetic and metabolic profiles . Pridinol itself is known for its anticholinergic properties and is used to treat muscle pain associated with muscle tightness .
Preparation Methods
The synthesis of Pridinol-d5 involves the deuteration of Pridinol. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for deuteration involve the use of deuterated reagents and catalysts under controlled conditions . Industrial production methods would likely involve large-scale deuteration processes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Pridinol-d5, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pridinol-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development due to its stable isotope labeling.
Biology: Studied for its effects on muscle relaxation and anticholinergic properties.
Medicine: Investigated for its potential therapeutic uses in treating muscle pain and tightness.
Mechanism of Action
Pridinol-d5 exerts its effects through an atropine-like mechanism, acting on both smooth and striated muscles. It attenuates polysynaptic reflexes via an anticholinergic mechanism, which involves blocking the action of acetylcholine at muscarinic receptors . This leads to muscle relaxation and reduced muscle pain .
Comparison with Similar Compounds
Pridinol-d5 can be compared with other muscle relaxants and anticholinergic agents. Similar compounds include:
Cyclobenzaprine: Another muscle relaxant with similar anticholinergic properties.
Methocarbamol: Used to relieve muscle pain and spasms.
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C20H25NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,22H,3,8-9,14-17H2/i1D,4D,5D,10D,11D |
InChI Key |
RQXCLMGKHJWMOA-ZWYOJXJXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3=CC=CC=C3)O)[2H])[2H] |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)






pyrimidine-2,4-dione](/img/structure/B12398814.png)

